molecular formula C8H5BrN2 B057720 7-Bromoquinazoline CAS No. 89892-22-8

7-Bromoquinazoline

Cat. No.: B057720
CAS No.: 89892-22-8
M. Wt: 209.04 g/mol
InChI Key: KMVULHBAEVRKCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Bromoquinazoline is a brominated derivative of the quinazoline heterocycle, characterized by a benzene ring fused to a pyrimidine ring, with a bromine atom substituted at the 7-position. The bromine atom at the 7-position enhances its utility in cross-coupling reactions (e.g., Suzuki-Miyaura), enabling the synthesis of complex molecules .

Key properties include:

  • Molecular formula: C₈H₅BrN₂ (base structure; substituents vary in derivatives).
  • Molecular weight: ~213 g/mol (varies with functional groups).
  • CAS Registry: Derivatives such as this compound-2,4(1H,3H)-dione (CAS 1260847-61-7) and 7-Bromo-4,6-dichloroquinazoline (CAS 1260847-61-7) are documented .

Preparation Methods

Synthetic Routes and Reaction Conditions: 7-Bromoquinazoline can be synthesized through various methods. One common approach involves the bromination of quinazoline. This process typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or chloroform. The reaction is usually carried out at room temperature or under reflux conditions .

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve more scalable and efficient methods. These can include continuous flow reactions or the use of microwave-assisted synthesis to reduce reaction times and improve yields .

Chemical Reactions Analysis

Types of Reactions: 7-Bromoquinazoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemical Reactions

The compound undergoes various reactions, including:

  • Substitution Reactions : The bromine atom can be replaced by nucleophiles like amines.
  • Oxidation and Reduction : To form different derivatives.
  • Coupling Reactions : Such as Suzuki or Heck coupling to create more complex molecules.

Anticancer Activity

7-Bromoquinazoline has demonstrated potent anticancer properties across various studies. It has been tested against several cancer cell lines, showing significant cytotoxic effects:

CompoundCell LineIC50 Value (µM)
This compoundMCF-7 (breast cancer)15.2
This compoundPC-3 (prostate cancer)12.5
This compoundHCT116 (colon cancer)10.8

These findings indicate that this compound could serve as a lead candidate for developing new anticancer therapies .

Antimicrobial Effects

Research has highlighted the antimicrobial properties of this compound against various bacterial strains. Its efficacy suggests potential applications in treating infections caused by resistant bacteria .

Anti-inflammatory Properties

The compound has been shown to inhibit phosphodiesterase enzymes, particularly PDE7A, which plays a crucial role in regulating cyclic AMP levels in immune cells. This inhibition suggests that this compound could be beneficial in treating inflammatory diseases .

Case Studies and Research Insights

  • Anticancer Studies : In vitro studies have assessed the compound's cytotoxicity against multiple cancer cell lines, confirming its potential as an effective anticancer agent .
  • Enzyme Inhibition Studies : Recent research demonstrated that this compound exhibits approximately 75% inhibition of PDE7A at a concentration of 10 µM, indicating its potential utility in developing anti-inflammatory therapies .
  • Synthesis of Novel Derivatives : Studies have focused on synthesizing new derivatives of this compound to enhance its biological activity and selectivity against specific targets in cancer therapy .

Mechanism of Action

The mechanism of action of 7-Bromoquinazoline and its derivatives often involves the inhibition of specific enzymes or receptors. For example, some quinazoline derivatives are known to inhibit tyrosine kinases, which play a crucial role in cell signaling pathways related to cancer. The bromine atom in this compound can enhance its binding affinity to the target enzyme or receptor, thereby increasing its potency .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Table 1: Key Brominated Quinazoline Derivatives

Compound Name Molecular Formula CAS Number Substituents Key Applications Reference
7-Bromoquinazoline C₈H₅BrN₂ Not explicitly stated Br at C7 Cross-coupling reactions, drug intermediates
7-Bromo-4,6-dichloroquinazoline C₈H₃BrCl₂N₂ 1260847-61-7 Br at C7, Cl at C4 and C6 Kinase inhibitor synthesis
7-Bromo-6-chloro-4-quinazolinone C₈H₄BrClN₂O 17518-98-8 Br at C7, Cl at C6, ketone at C4 Anticancer agents
Mebroqualone C₁₅H₁₁BrN₂O 4260-20-2 2-bromophenyl, methyl, ketone Sedative (historical use)

Key Differences :

  • Electrophilicity : Chlorine and bromine at adjacent positions (e.g., 7-Bromo-4,6-dichloroquinazoline) increase electrophilicity, enhancing reactivity in nucleophilic aromatic substitution .
  • Solubility: Ketone-containing derivatives (e.g., 7-Bromo-6-chloro-4-quinazolinone) exhibit higher polarity, improving aqueous solubility compared to non-polar analogs .
  • Biological Activity : Mebroqualone’s 2-bromophenyl group confers sedative properties, whereas 7-Bromo-4,6-dichloroquinazoline is used in kinase inhibitors due to its ability to block ATP-binding pockets .

Comparison with Quinoline Derivatives

Quinoline derivatives (e.g., 7-[(4-Bromophenyl)azo]quinoline, CAS 25117-52-6) differ in having one nitrogen atom in the heterocycle. This structural variation reduces aromatic stabilization, making quinolines less electron-deficient than quinazolines. Consequently, quinazolines are more reactive in electrophilic substitutions and metal-catalyzed couplings .

Biological Activity

7-Bromoquinazoline is a derivative of quinazoline, a class of compounds recognized for their extensive biological activities. This article delves into the biological activity of this compound, emphasizing its mechanisms of action, biochemical pathways, and potential therapeutic applications.

Overview of this compound

This compound is characterized by the presence of a bromine atom at the 7th position, which significantly influences its chemical reactivity and biological activity. Quinazoline derivatives, including this compound, are known for their diverse pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory activities.

Target of Action

This compound targets various enzymes and proteins involved in critical biochemical pathways. It has been shown to interact with phosphodiesterase enzymes, particularly PDE7A, which plays a significant role in regulating cyclic AMP (cAMP) levels in immune and proinflammatory cells . The inhibition of PDE7A by quinazoline derivatives suggests potential applications in treating inflammatory diseases.

Mode of Action

The compound exerts its biological effects primarily through ATP-competitive binding mechanisms. For instance, quinazoline derivatives are known to inhibit epidermal growth factor receptor (EGFR) tyrosine kinase, which is crucial in cancer cell proliferation. This inhibition leads to downstream effects that can disrupt cell signaling pathways involved in tumor growth.

Biochemical Pathways

The biological activity of this compound is mediated through multiple biochemical pathways:

  • Anticancer Activity : The compound has demonstrated cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer), PC-3 (prostate cancer), and HCT116 (colon cancer) .
  • Antimicrobial Effects : Studies indicate that this compound possesses significant antimicrobial properties against different bacterial strains.
  • Anti-inflammatory Properties : By inhibiting PDE7A, it may reduce inflammation associated with various diseases .

Anticancer Studies

In vitro studies have shown that this compound exhibits potent antiproliferative activity against several human cancer cell lines. For example:

CompoundCell LineIC50 Value (µM)
This compoundMCF-715.2
This compoundPC-312.5
This compoundHCT11610.8

These findings underscore the compound's potential as a lead candidate for cancer therapy .

Enzyme Inhibition Studies

Recent research has focused on the enzyme inhibitory activities of this compound. Specifically, it has been evaluated for its ability to inhibit PDE7A:

CompoundPDE Inhibition (%)Reference
This compound75% at 10 µMElfeky et al., 2020
Theophylline (Control)60% at 10 µM-

The results indicate that this compound is a potent inhibitor compared to standard controls, suggesting its utility in developing anti-inflammatory therapies .

Pharmacokinetics and Dosage Effects

The pharmacokinetics of this compound reveal that its bioavailability and metabolic stability are crucial for its therapeutic efficacy. Studies suggest that the compound maintains stability under various conditions, which is essential for prolonged therapeutic effects in vivo. Dosage studies in animal models indicate that lower doses can provide therapeutic benefits with minimal toxicity.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 7-Bromoquinazoline, and how can researchers optimize reaction conditions for improved yields?

  • Methodological Answer : Common methods include nucleophilic aromatic substitution (using quinazoline derivatives and brominating agents) and transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling). Optimization involves systematic variation of catalysts (e.g., Pd(PPh₃)₄), solvents (e.g., DMF, THF), temperatures, and stoichiometric ratios. Reaction progress should be monitored via TLC, with purity validated by HPLC (>95%) and structural confirmation via 1H^1H/13C^{13}C NMR .
  • Example Table :

MethodCatalystSolventYield (%)Purity (HPLC)
Nucleophilic SubstitutionNBS, AIBNCCl₄6592
Suzuki CouplingPd(PPh₃)₄, K₂CO₃DMF/H₂O7898

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how should researchers ensure data reproducibility?

  • Methodological Answer : Use 1H^1H NMR (to confirm bromine position and aromatic protons), 13C^{13}C NMR (for carbon environment analysis), and high-resolution mass spectrometry (HRMS) for molecular ion validation. Purity must be confirmed via HPLC with UV detection (λ = 254 nm) and elemental analysis (C, H, N within ±0.4% of theoretical values). Reproducibility requires detailed experimental protocols (e.g., solvent drying, inert atmosphere) as outlined in Beilstein Journal guidelines .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity of this compound across different catalytic systems?

  • Methodological Answer : Conduct comparative studies under standardized conditions (e.g., fixed temperature, solvent, and catalyst loading) to isolate variables. Use density functional theory (DFT) calculations to model electronic effects of the bromine substituent on reaction pathways. Meta-analyses of existing literature should categorize discrepancies by reaction type (e.g., cross-coupling vs. nucleophilic substitution) and identify outliers through statistical tests (e.g., Grubbs’ test for anomalous data) .

Q. What computational strategies predict the regioselectivity of this compound in heterocyclic functionalization reactions?

  • Methodological Answer : Employ molecular docking (AutoDock Vina) and DFT (Gaussian 09, B3LYP/6-31G* basis set) to map electrostatic potentials and frontier molecular orbitals. Validate predictions with experimental kinetic studies (e.g., Hammett plots) and X-ray crystallography of reaction intermediates. Ensure computational parameters (solvation models, convergence criteria) align with published benchmarks .

Q. What methodologies are employed to investigate this compound’s role as a kinase inhibitor scaffold in medicinal chemistry?

  • Methodological Answer : Perform enzyme inhibition assays (e.g., ADP-Glo™ Kinase Assay) against target kinases (e.g., EGFR, VEGFR). Generate structure-activity relationship (SAR) data by synthesizing analogs with varied substituents (e.g., -Cl, -OMe) and measuring IC₅₀ values. Use X-ray crystallography (PDB deposition) to resolve binding modes and validate docking predictions. Statistical analysis (ANOVA, p < 0.05) must confirm significance of activity trends .

Q. Data Analysis & Reproducibility

Q. How should researchers address variability in biological activity data for this compound derivatives?

  • Methodological Answer : Apply rigorous statistical controls (e.g., triplicate experiments, blinded analysis) and normalize data against positive/negative controls (e.g., staurosporine for kinase inhibition). Use cheminformatics tools (e.g., Schrödinger’s QikProp) to correlate physicochemical properties (logP, polar surface area) with bioactivity. Disclose raw data and analysis scripts in supplementary materials to enhance reproducibility .

Q. What frameworks guide the design of mechanistic studies involving this compound?

  • Methodological Answer : Adopt the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to define study scope. For kinetic studies, use stopped-flow spectrometry to capture transient intermediates. Isotopic labeling (e.g., 13C^{13}C-quinazoline) can trace reaction pathways, while in situ IR spectroscopy monitors real-time bond formation/cleavage .

Properties

IUPAC Name

7-bromoquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2/c9-7-2-1-6-4-10-5-11-8(6)3-7/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMVULHBAEVRKCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CN=CN=C2C=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30458338
Record name 7-bromoquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30458338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89892-22-8
Record name 7-bromoquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30458338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a mixture of 7-bromo-2-iodoquinazoline (69 mg, 206 μmol), triphenylphosphine (5.4 mg, 21 μmol), and Pd(OAc)2 (3.2 mg, 14 μmol) in DMF (4.0 mL) was added TEA (72 μL, 515 μmol) and formic acid (9.5 μL, 247 μmol). The reaction mixture was stirred at 70° C. overnight. After cooling, the reaction mixture was concentrated, and the crude residue was dissolved in DCM and mixed with SiO2. The solvent was evaporated, and the residue was purified with flash column chromatography (pure DCM→3% MeOH in DCM) to obtain the desired product 7-bromoquinazoline (22 mg, 51%) as a white solid. LCMS (API-ES) m/z (%): 210.0 (100%, M++H).
Quantity
69 mg
Type
reactant
Reaction Step One
Quantity
5.4 mg
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
3.2 mg
Type
catalyst
Reaction Step One
[Compound]
Name
TEA
Quantity
72 μL
Type
reactant
Reaction Step Two
Quantity
9.5 μL
Type
reactant
Reaction Step Two
Yield
51%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

7-Bromoquinazoline
7-Bromoquinazoline
7-Bromoquinazoline
7-Bromoquinazoline
7-Bromoquinazoline
7-Bromoquinazoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.